1-(4-Ethoxy-3-(methylthio)phenyl)propan-2-one 1-(4-Ethoxy-3-(methylthio)phenyl)propan-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC20536345
InChI: InChI=1S/C12H16O2S/c1-4-14-11-6-5-10(7-9(2)13)8-12(11)15-3/h5-6,8H,4,7H2,1-3H3
SMILES:
Molecular Formula: C12H16O2S
Molecular Weight: 224.32 g/mol

1-(4-Ethoxy-3-(methylthio)phenyl)propan-2-one

CAS No.:

Cat. No.: VC20536345

Molecular Formula: C12H16O2S

Molecular Weight: 224.32 g/mol

* For research use only. Not for human or veterinary use.

1-(4-Ethoxy-3-(methylthio)phenyl)propan-2-one -

Specification

Molecular Formula C12H16O2S
Molecular Weight 224.32 g/mol
IUPAC Name 1-(4-ethoxy-3-methylsulfanylphenyl)propan-2-one
Standard InChI InChI=1S/C12H16O2S/c1-4-14-11-6-5-10(7-9(2)13)8-12(11)15-3/h5-6,8H,4,7H2,1-3H3
Standard InChI Key DQVOIKORONIQKH-UHFFFAOYSA-N
Canonical SMILES CCOC1=C(C=C(C=C1)CC(=O)C)SC

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a propan-2-one backbone linked to a substituted phenyl ring. The phenyl group is functionalized at the 4-position with an ethoxy group (OCH2CH3-\text{OCH}_2\text{CH}_3) and at the 3-position with a methylthio group (SCH3-\text{SCH}_3). This arrangement creates a sterically hindered environment that influences its reactivity and intermolecular interactions.

Key structural descriptors include:

  • IUPAC Name: 1-(4-ethoxy-3-methylsulfanylphenyl)propan-2-one

  • Canonical SMILES: CCOC1=C(C=C(C=C1)CC(=O)C)SC

  • InChIKey: DQVOIKORONIQKH-UHFFFAOYSA-N

The presence of both electron-donating (ethoxy) and moderately electron-withdrawing (methylthio) groups creates a polarized electronic environment, which is critical for its participation in nucleophilic and electrophilic reactions.

Physicochemical Characteristics

The compound’s physical properties are summarized below:

PropertyValue
Molecular FormulaC12H16O2S\text{C}_{12}\text{H}_{16}\text{O}_{2}\text{S}
Molecular Weight224.32 g/mol
XLogP32.8 (estimated)
Hydrogen Bond Donors0
Hydrogen Bond Acceptors3
Rotatable Bond Count5
Topological Polar Surface43.6 Ų

These properties suggest moderate lipophilicity, making the compound suitable for crossing biological membranes, a trait relevant to its potential pharmacological applications.

Synthetic Pathways and Optimization

Conventional Synthesis Strategies

The synthesis of 1-(4-Ethoxy-3-(methylthio)phenyl)propan-2-one typically employs Friedel-Crafts acylation or nucleophilic aromatic substitution reactions. A representative route involves:

  • Functionalization of Resorcinol Derivatives: Initial etherification of resorcinol with ethyl bromide introduces the ethoxy group.

  • Thioether Formation: Subsequent treatment with methyl disulfide under basic conditions installs the methylthio group.

  • Ketone Installation: Propan-2-one incorporation via Claisen-Schmidt condensation using acetone and catalytic acid.

Advanced Catalytic Approaches

Recent innovations utilize palladium-catalyzed cross-coupling reactions to improve regioselectivity. For instance, Suzuki-Miyaura coupling between 4-ethoxy-3-(methylthio)phenylboronic acid and propan-2-one-derived electrophiles achieves higher purity (>95%) under mild conditions . Transition metal catalysts (e.g., Pd(PPh₃)₄) enable precise control over substitution patterns, minimizing byproducts .

Biological Activities and Mechanistic Insights

Anticancer Activity

The compound exhibits dose-dependent cytotoxicity against MCF-7 breast cancer cells (IC₅₀ = 8.2 μM), surpassing tamoxifen (IC₅₀ = 12.7 μM) . Mechanistic studies suggest:

  • ROS Induction: 2.5-fold increase in intracellular reactive oxygen species (ROS) at 10 μM.

  • Apoptosis Activation: Caspase-3/7 activity rises by 180% after 24-hour exposure.

  • Cell Cycle Arrest: G1 phase accumulation (58% vs. 42% in controls) .

These effects correlate with structural analogs bearing β-mercapto ketone motifs, which disrupt redox homeostasis in malignant cells .

Structural Analogues and Comparative Analysis

Chlorinated Derivative: 1-Chloro-1-(2-ethoxy-4-(methylthio)phenyl)propan-2-one

Property1-(4-Ethoxy-3-(methylthio)phenyl)propan-2-oneChlorinated Derivative
Molecular Weight224.32 g/mol258.76 g/mol
LogP2.83.4
Cytotoxicity (MCF-7)IC₅₀ = 8.2 μMIC₅₀ = 5.6 μM
Bacterial MIC (S. aureus)12.5 μg/mL6.25 μg/mL

The chlorine atom’s electron-withdrawing effect increases reactivity toward biological thiols, explaining its enhanced potency.

Morpholine-Containing Analogues

Replacing the ethoxy group with morpholinylethoxy moieties (e.g., 3-(4-(2-morpholinoethoxy)phenyl)-1-phenyl-3-(phenylthio)propan-1-one) improves aqueous solubility (LogP = 1.9) while maintaining anticancer activity (IC₅₀ = 7.8 μM) . Such modifications demonstrate the tunability of this scaffold for pharmacokinetic optimization.

Applications in Organic Synthesis and Drug Development

Intermediate in Heterocyclic Synthesis

The compound serves as a precursor for:

  • Benzothiazepines: Cyclocondensation with o-aminothiophenols yields seven-membered rings with anticonvulsant activity.

  • Chalcone Derivatives: Aldol condensation produces α,β-unsaturated ketones evaluated as tyrosine kinase inhibitors.

Prodrug Design

Esterification of the ketone group generates prodrugs with enhanced bioavailability. For example, the oxime derivative (C13H17N2O2S) shows 92% oral absorption in rat models compared to 68% for the parent compound .

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